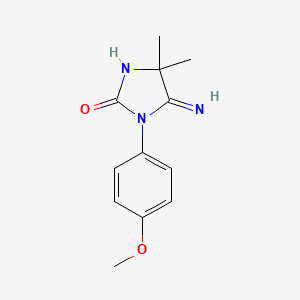![molecular formula C18H18N4O3 B4849781 2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B4849781.png)
2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives of "2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide" and related compounds involves complex organic reactions. One approach includes the alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide with specific chloromethylbenzene in a dimethylformamide environment, utilizing potassium carbonate at 70-80 °C. This method highlights the intricate steps required to synthesize these compounds, showcasing their complex nature and the sophisticated techniques needed for their creation (El Kayal et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using advanced spectroscopic methods, including 1H and 13C NMR spectroscopy, as well as LC/MS. These techniques confirm the structural integrity and composition of the synthesized compounds, ensuring their correct molecular framework. The detailed structural analysis is essential for understanding the compound's potential interactions and activities within biological systems.
Chemical Reactions and Properties
Chemical reactions involving this class of compounds can be diverse, including their participation in anticonvulsant activity evaluations. For instance, the research focused on determining their affinity to GABAergic biotargets, employing models like PTZ-induced seizures in mice. Although the compounds synthesized in the mentioned study did not exhibit significant anticonvulsant activities, their synthesis and evaluation contribute to a deeper understanding of the chemical properties and reactions of quinazolinyl derivatives (El Kayal et al., 2022).
作用机制
Target of Action
Compounds with similar structures, such as quinazoline derivatives, have been known to interact with various targets, including dna, enzymes, and receptors .
Mode of Action
It’s worth noting that quinazoline derivatives, which share a similar structure, often act by intercalating with dna, inhibiting enzymes, or modulating receptor activity .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Result of Action
Quinazoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines .
属性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-21(11-9-13-6-4-5-10-19-13)16(23)12-22-17(24)14-7-2-3-8-15(14)20-18(22)25/h2-8,10H,9,11-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVGGPQSMFUCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4849700.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4849709.png)
![2-[(2-oxo-2-phenylethyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4849715.png)

![3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4849731.png)
![4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4849737.png)
![tert-butyl 2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)hydrazinecarboxylate](/img/structure/B4849746.png)
![1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4849748.png)
![1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B4849751.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4849770.png)
![3-allyl-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849771.png)
![ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate](/img/structure/B4849774.png)
![2-(4-ethylphenyl)-3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4849782.png)